molecular formula C16H15N3O3S B14935701 4,5-dimethoxy-2-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)benzamide

4,5-dimethoxy-2-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B14935701
M. Wt: 329.4 g/mol
InChI Key: ANUBXABASCLQGB-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-2-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)benzamide is a benzamide derivative characterized by a 4,5-dimethoxy-substituted aromatic ring, a pyrrole moiety at the 2-position, and a thiazol-2-ylamide group. The 4,5-dimethoxy groups enhance lipophilicity and influence electronic properties, while the pyrrole and thiazole rings contribute to π-π stacking and hydrogen-bonding interactions, critical for molecular recognition in biological systems .

Properties

Molecular Formula

C16H15N3O3S

Molecular Weight

329.4 g/mol

IUPAC Name

4,5-dimethoxy-2-pyrrol-1-yl-N-(1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C16H15N3O3S/c1-21-13-9-11(15(20)18-16-17-5-8-23-16)12(10-14(13)22-2)19-6-3-4-7-19/h3-10H,1-2H3,(H,17,18,20)

InChI Key

ANUBXABASCLQGB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NC2=NC=CS2)N3C=CC=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethoxy-2-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzamide core: This can be achieved by reacting 4,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with 1,3-thiazol-2-amine to form the benzamide.

    Introduction of the pyrrole group: The pyrrole group can be introduced through a nucleophilic substitution reaction, where the benzamide is reacted with a pyrrole derivative under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethoxy-2-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4,5-dimethoxy-2-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Benzamide Derivatives

Compound Name Aromatic Substitutions Amide Substituent Heterocyclic Groups Key Functional Differences
Target Compound 4,5-dimethoxy, 2-pyrrole 1,3-thiazol-2-yl 1H-pyrrol-1-yl, thiazole Unique pyrrole-thiazole combination
N-(4-Bromophenyl)-3,5-dinitrobenzamide 3,5-nitro, 4-bromo 4-bromophenyl None Nitro groups enhance electrophilicity
3,5-Dinitro-N-(1,3-thiazol-2-yl)benzamide 3,5-nitro 1,3-thiazol-2-yl Thiazole Nitro vs. dimethoxy electronic profiles
3,4,5-Trimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide 3,4,5-trimethoxy 4-phenyl-1,3-thiazol-2-yl Thiazole with phenyl Additional methoxy and phenyl groups
N-(2-Benzoyl-4,5-dimethoxyphenethyl)benzamide (3h) 4,5-dimethoxy, 2-benzoyl Phenethyl-benzamide None Benzoyl vs. pyrrole substitution

Key Observations :

  • Electronic Effects : The 4,5-dimethoxy groups in the target compound donate electron density, contrasting with electron-withdrawing nitro groups in 3,5-dinitro analogs .
  • Heterocyclic Diversity : The pyrrole-thiazole combination in the target compound distinguishes it from thiazole-only derivatives (e.g., 3,5-dinitro-N-(1,3-thiazol-2-yl)benzamide) .
  • Steric and Lipophilic Profiles : The trimethoxy analog (3,4,5-trimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide) exhibits higher lipophilicity and steric bulk due to an additional methoxy and phenyl group .

Spectroscopic Data:

  • 1H-NMR : The target compound’s pyrrole protons (δ ~5.8–6.0 ppm) and thiazole protons (δ ~7.3–7.7 ppm) align with trends observed in 8s (N-(4,5-dimethoxy-2-(1-phenylvinyl)phenethyl)benzamide) and 3h derivatives .
  • 13C-NMR : The 4,5-dimethoxy carbons (δ ~56–60 ppm) and thiazole carbons (δ ~120–160 ppm) are consistent with related compounds .

Pharmacological and Physicochemical Properties

  • Solubility : The 4,5-dimethoxy groups likely improve solubility in polar solvents compared to nitro-substituted derivatives .
  • Binding Affinity : The pyrrole-thiazole system may enhance interactions with enzymes or receptors, as seen in thiazole-containing kinase inhibitors .
  • Stability : Methoxy groups reduce oxidative degradation compared to nitro analogs, which are prone to metabolic reduction .

Biological Activity

4,5-Dimethoxy-2-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)benzamide is a compound of interest due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C13H14N4O2S
  • Molecular Weight : 286.34 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The thiazole and pyrrole moieties are known to enhance the compound's ability to bind to specific receptors or enzymes, influencing cellular processes such as:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Modulation of Signal Transduction Pathways : It can affect pathways related to cell proliferation and apoptosis.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Study Findings : A study showed that derivatives of thiazole exhibited cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. The mechanism involved the activation of caspases and the downregulation of anti-apoptotic proteins .

Antimicrobial Properties

The thiazole and pyrrole components have been linked to antimicrobial activity:

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
4,5-Dimethoxy...Staphylococcus aureus32 µg/mL
4,5-Dimethoxy...Escherichia coli64 µg/mL

These findings suggest that the compound could serve as a basis for developing new antimicrobial agents .

Immunomodulatory Effects

Recent studies have also explored the immunomodulatory effects of this compound. It has been shown to enhance monoclonal antibody production in cell cultures by modulating metabolic pathways:

  • Case Study : In a study involving Chinese hamster ovary (CHO) cells, the compound increased cell-specific productivity while maintaining cell viability. It was noted that it suppressed galactosylation on monoclonal antibodies, which is crucial for their therapeutic efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Key findings include:

  • The presence of the pyrrole ring significantly enhances the compound's activity against cancer cells.
  • Modifications to the thiazole moiety can lead to improved potency and selectivity for specific biological targets .

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